

Technical Guide: 2-(Methoxymethyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Methoxymethyl)morpholine**

Cat. No.: **B186646**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Methoxymethyl)morpholine**, detailing its chemical properties, its strategic importance in medicinal chemistry, and general synthetic approaches. This document serves as a resource for researchers leveraging substituted morpholine scaffolds in the development of novel therapeutics.

Core Molecular Data

2-(Methoxymethyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a methoxymethyl group. This substitution introduces a chiral center, leading to (R) and (S) enantiomers. The presence of both an ether and a secondary amine group within the morpholine ring imparts desirable physicochemical properties for drug design.

The fundamental quantitative data for this compound are summarized below.

Property	Value	Citations
Molecular Formula	C ₆ H ₁₃ NO ₂	[1] [2] [3]
Molecular Weight	131.17 g/mol	[1] [4]
Synonyms	(S)-2-(Methoxymethyl)morpholine; (R)-2-(Methoxymethyl)morpholine	[1] [4]
CAS Number (S-enantiomer)	157791-20-3	[1]
CAS Number (R-enantiomer)	157791-21-4	[4]

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into bioactive molecules is a common strategy to enhance pharmacological profiles for several key reasons:

- Improved Physicochemical Properties: The morpholine moiety often improves aqueous solubility and provides a favorable balance between lipophilicity and hydrophilicity. The nitrogen atom is less basic than that in analogous structures like piperidine, which can be advantageous for biological interactions and metabolic stability.[\[5\]](#)[\[6\]](#)
- Enhanced Pharmacokinetics: A large body of research has shown that the morpholine scaffold can lead to improved pharmacokinetic properties, including better absorption and distribution.[\[1\]](#)[\[7\]](#)
- Blood-Brain Barrier (BBB) Penetration: For drug candidates targeting the central nervous system (CNS), the morpholine ring is particularly valuable. Its properties facilitate penetration of the BBB, making it a key component in the development of drugs for neurological and psychiatric disorders.[\[1\]](#)[\[3\]](#)
- Versatile Synthetic Handle: As a building block, **2-(Methoxymethyl)morpholine** provides a versatile platform for creating extensive libraries of compounds for high-throughput

screening.^[7]^[8] The substituted ring can be further functionalized to explore structure-activity relationships (SAR) systematically.^[8]

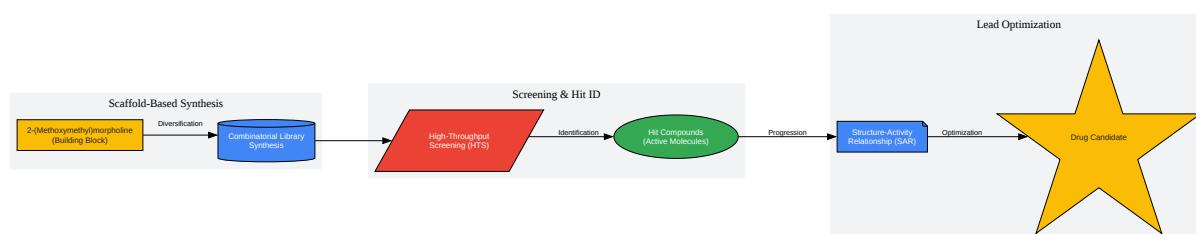
Experimental Protocols: Synthesis of Substituted Morpholines

While a specific protocol for the synthesis of **2-(Methoxymethyl)morpholine** is not readily available in public literature, general methods for creating C-substituted morpholines are well-established. One robust method is the Palladium-catalyzed carboamination of substituted ethanolamine derivatives. The following is a representative protocol adapted from the literature for the synthesis of a substituted morpholine, illustrating the key steps involved.

Representative Protocol: Pd-Catalyzed Carboamination

This procedure describes the key cyclization step to form the morpholine ring from an appropriate N-aryl ethanolamine precursor.

Materials:


- N-aryl substituted ethanolamine derivative (0.50 mmol)
- Aryl bromide (1.0 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2.3 mg, 0.01 mmol)
- Tri(2-furyl)phosphine ($\text{P}(\text{2-furyl})_3$) (9.3 mg, 0.04 mmol)
- Sodium tert-butoxide (NaOtBu) (96.1 mg, 1.0 mmol)
- Toluene (1.25 mL)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate (EtOAc)
- Schlenk tube

Procedure:

- Catalyst and Base Preparation: Under a nitrogen atmosphere, charge a flame-dried Schlenk tube with $\text{Pd}(\text{OAc})_2$ (2.3 mg), $\text{P}(\text{2-furyl})_3$ (9.3 mg), and NaOtBu (96.1 mg).
- Reagent Addition: Evacuate the tube and backfill with nitrogen. Add the aryl bromide (1.0 mmol). If the aryl bromide is a solid, add it with the catalyst and base.
- Substrate Addition: Add a solution of the amine substrate (0.50 mmol) dissolved in toluene (1.25 mL) to the Schlenk tube via syringe.
- Reaction: Stir the mixture and heat to 105 °C. Monitor the reaction progress by Gas Chromatography (GC) analysis until the starting material is consumed (typically 12–18 hours).
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding 3 mL of saturated aqueous NH_4Cl .
- Extraction: Extract the aqueous layer with EtOAc (3 x 3 mL).
- Purification: Combine the organic layers and concentrate them in vacuo. Purify the crude product by flash chromatography on silica gel to yield the final morpholine compound.

Strategic Application in Drug Discovery

2-(Methoxymethyl)morpholine is not typically an active pharmaceutical ingredient itself but rather a strategic building block. Its utility is best visualized as part of a larger drug discovery workflow. The diagram below illustrates how this scaffold is employed in the generation and optimization of new chemical entities.

[Click to download full resolution via product page](#)

Caption: Workflow for utilizing **2-(Methoxymethyl)morpholine** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[(Cyclopropylmethoxy)methyl]morpholine|RUO [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 2-(Methoxymethyl)morpholine in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186646#2-methoxymethyl-morpholine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com